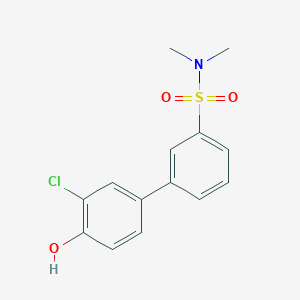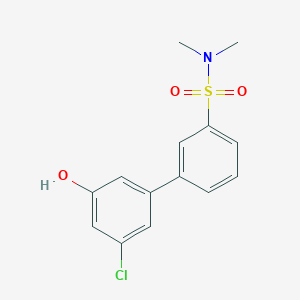
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 2C4DPP) is an organic compound belonging to the class of phenols and is commonly used in the laboratory for various scientific research applications. It is a colorless crystalline solid, with a molecular weight of 289.7 g/mol and a melting point of 117-118°C. 2C4DPP is an important intermediate in the synthesis of numerous compounds, and has been extensively studied in recent years.
Mecanismo De Acción
2C4DPP is a strong acid, and its mechanism of action is believed to involve the transfer of a proton from the phenol group to the sulfonamide group. This reaction results in the formation of a carbocation, which is then attacked by a nucleophile, such as water or alcohol, to form the desired product.
Biochemical and Physiological Effects
2C4DPP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation and oxidative stress. In addition, it has been shown to have anti-cancer and anti-inflammatory effects, and to increase the production of antioxidants in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C4DPP is an excellent starting material for the synthesis of various compounds, and has been widely used in laboratory experiments. Its advantages include its high purity, low cost, and ease of use. However, there are some limitations to its use in laboratory experiments. For example, it is not stable in the presence of light or heat, and its solubility in water is limited.
Direcciones Futuras
There are several potential future directions for research involving 2C4DPP. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials with improved properties. Additionally, further research could be done to explore its potential as an inhibitor of bacterial and fungal growth. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
2C4DPP can be synthesized through the reaction of 4-chlorophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in the presence of an aqueous-organic solvent. This reaction is carried out at room temperature, and the resulting product is a white crystalline solid. The yield of this reaction is typically greater than 95%.
Aplicaciones Científicas De Investigación
2C4DPP has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of various compounds, such as antibiotics, fungicides, and insecticides. It is also used as a reagent for the preparation of other organic compounds, such as 2-chloro-4-methylphenol and 3-N,N-dimethylsulfamoylphenylsulfonyl chloride. In addition, 2C4DPP has been used in the synthesis of new materials with improved properties, such as heat resistance and electrical conductivity.
Propiedades
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-14(17)13(15)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWZQMFPZXKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)









![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)


